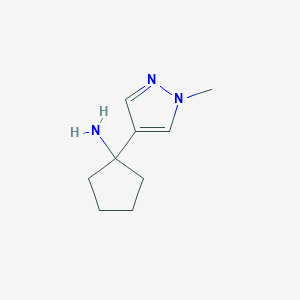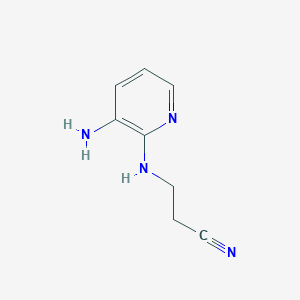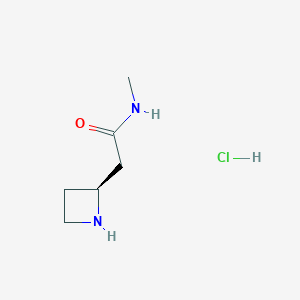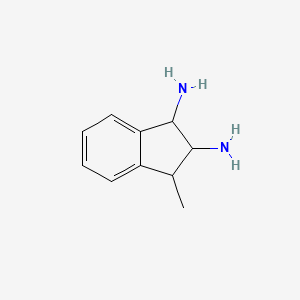![molecular formula C9H17NO B11918251 (1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol](/img/structure/B11918251.png)
(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5S,6S)-6-Aminospiro[44]nonan-1-ol is a unique organic compound characterized by its spirocyclic structure, which includes a nonane ring fused with a spiro center bearing an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde, with an appropriate nucleophile.
Introduction of Functional Groups: The amino and hydroxyl groups can be introduced through subsequent functionalization reactions. For example, the hydroxyl group can be introduced via reduction of a carbonyl group, and the amino group can be introduced through amination reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a carbonyl compound.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance the specificity and affinity of these interactions.
Comparison with Similar Compounds
Spiro[4.4]nonane derivatives: Compounds with similar spirocyclic cores but different functional groups.
Aminocyclohexanol derivatives: Compounds with similar amino and hydroxyl groups but different ring structures.
Uniqueness: (1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol is unique due to its specific combination of a spirocyclic core with both amino and hydroxyl functional groups. This combination provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(4S,5S,9S)-9-aminospiro[4.4]nonan-4-ol |
InChI |
InChI=1S/C9H17NO/c10-7-3-1-5-9(7)6-2-4-8(9)11/h7-8,11H,1-6,10H2/t7-,8-,9-/m0/s1 |
InChI Key |
RMPOVHNVHWIJIZ-CIUDSAMLSA-N |
Isomeric SMILES |
C1C[C@@H]([C@]2(C1)CCC[C@@H]2O)N |
Canonical SMILES |
C1CC(C2(C1)CCCC2O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Methyl-1-azaspiro[4.4]nonan-4-ol](/img/structure/B11918209.png)



![6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11918237.png)


